beta-Costol
Description
Beta-Costol is a sesquiterpene alcohol with the molecular formula C₁₅H₂₄O, commonly identified in plants of the Saussurea genus, such as Saussurea lappa and Saussurea costus . It is characterized by a bicyclic structure and is notable for its presence in ethanolic extracts, where it contributes to the plant's antioxidant and anti-inflammatory properties . In Saussurea lappa extracts, this compound constitutes 2.74% of the total peak area in chromatographic analyses, with a retention time of 25.55 minutes (GC), indicating moderate polarity . Its molecular weight is 220 g/mol, and it is often studied alongside other terpenoids and lactones in phytochemical research .
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-(4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-11-5-4-7-15(3)8-6-13(9-14(11)15)12(2)10-16/h13-14,16H,1-2,4-10H2,3H3 |
InChI Key |
FKWGZOFNSIESOX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(=C)C1CC(CC2)C(=C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of beta-Costol involves the extraction of costus root powder using solvents such as hexane, dichloromethane, and methanol. The extraction process typically involves the use of a Soxhlet extractor .
Industrial Production Methods: the extraction from natural sources like costus root is a common method used in research and small-scale production .
Chemical Reactions Analysis
Types of Reactions: Beta-Costol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, beta-Costol is used as a starting material for synthesizing various derivatives. Its unique structure makes it a valuable compound for studying sesquiterpenoid chemistry .
Biology: In biological research, this compound is studied for its potential biological activities. It is investigated for its effects on cellular processes and its potential as a bioactive compound .
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique aroma makes it a valuable ingredient in the formulation of perfumes and other scented products .
Mechanism of Action
The mechanism of action of beta-Costol involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to receptors and modulating cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Beta-Costol shares both structural and biosynthetic pathways with several sesquiterpenes and diterpenes. Below is a comparative analysis with key analogs:
Table 1: Comparative Analysis of this compound and Related Compounds
Key Observations:
Structural Similarities and Differences: this compound and gamma-Costol are structural isomers (both C₁₅H₂₄O) but differ in hydroxyl group positioning, leading to distinct retention times (25.55 vs. 0.77 min) . Dehydrocostus lactone and costunolide are sesquiterpene lactones (C₁₅H₁₈O₂ and C₁₅H₂₀O₂), featuring α,β-unsaturated lactone rings absent in this compound. This structural difference enhances their reactivity with biological nucleophiles, contributing to potent anti-inflammatory effects .
Functional Comparisons :
- Antioxidant Activity : this compound’s alcohol moiety may enhance free radical scavenging compared to lactones like dehydrocostus lactone, which rely on electrophilic carbonyl groups for activity .
- Bioavailability : this compound’s lower molecular weight (220 g/mol) compared to diterpenes like phytol (296 g/mol) suggests better membrane permeability .
Abundance and Extraction: this compound is less abundant (2.74%) in Saussurea lappa extracts than dehydrocostus lactone (49.68%) but more prevalent than costunolide (3.59%) . This disparity may reflect differences in biosynthetic pathway regulation or stability during extraction.
Research Implications and Gaps
- This compound vs. Gamma-Costol : Despite identical molecular formulas, gamma-Costol’s antimicrobial activity in Artemisia sieversiana suggests functional divergence due to stereochemical variations . Further studies on this compound’s stereoisomerism are warranted.
- Data Limitations : Quantitative bioactivity data specific to this compound (e.g., IC₅₀ values) are sparse, necessitating isolation-based studies to elucidate its standalone pharmacological profile .
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